N-((1-benzylpiperidin-4-yl)methyl)-2,5-difluorobenzenesulfonamide
Description
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-2,5-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N2O2S/c20-17-6-7-18(21)19(12-17)26(24,25)22-13-15-8-10-23(11-9-15)14-16-4-2-1-3-5-16/h1-7,12,15,22H,8-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNWJICIYFUNAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=C(C=CC(=C2)F)F)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-benzylpiperidin-4-yl)methyl)-2,5-difluorobenzenesulfonamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors. For example, starting from 1-benzylpiperidine, the ring can be formed by reacting with suitable reagents under controlled conditions.
Introduction of the Benzyl Group: The benzyl group is introduced by reacting the piperidine derivative with benzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Difluorobenzenesulfonamide Group: The final step involves the reaction of the benzylpiperidine derivative with 2,5-difluorobenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-((1-benzylpiperidin-4-yl)methyl)-2,5-difluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or sulfonamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted benzyl or sulfonamide derivatives.
Scientific Research Applications
N-((1-benzylpiperidin-4-yl)methyl)-2,5-difluorobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a drug candidate for neurological conditions such as Alzheimer’s disease due to its ability to inhibit acetylcholinesterase.
Biological Research: The compound is used in studies investigating the role of piperidine derivatives in biological systems.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-((1-benzylpiperidin-4-yl)methyl)-2,5-difluorobenzenesulfonamide involves its interaction with specific molecular targets. For example, it can inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain . By inhibiting this enzyme, the compound increases the levels of acetylcholine, which can help improve cognitive function in conditions like Alzheimer’s disease.
Comparison with Similar Compounds
Antiprion Acridine Derivatives (Compound 32)
Structure : Compound 32 () shares the N-(1-benzylpiperidin-4-yl) sidechain but incorporates an acridine core instead of a sulfonamide.
Activity : Demonstrated outstanding in vitro antiprion activity, prompting further exploration of benzyl sidechain variations.
Key Differences :
- Core Structure : Acridine vs. sulfonamide. Acridine derivatives intercalate into DNA/RNA, suggesting a distinct mechanism compared to sulfonamides, which often target enzymes or receptors.
- Substituent Effects : Modifications to the benzyl group (e.g., homologs, substituents with varying Hansch σ values) in Compound 32’s analogs (33–41) influenced antiprion efficacy, highlighting the importance of electronic and steric properties in activity .
Acrylamide Derivatives (Compound 5)
Structure : (E)-N-(2-(1-Benzylpiperidin-4-yl)ethyl)-3-(4-hydroxy-3-methoxyphenyl)acrylamide (Compound 5, ) features a benzylpiperidine group connected via an ethyl linker to an acrylamide moiety.
Synthesis : High yield (95%) and purity (99% HPLC), suggesting robust synthetic accessibility.
Key Differences :
- Linker Length : Ethyl vs. methyl linker in the target compound. Longer linkers may alter pharmacokinetics (e.g., solubility, bioavailability).
Bulky Sulfonamide Derivatives ( Compound)
Structure: N-[[1-(4-tert-butylphenyl)sulfonyl-2,2,6,6-tetramethyl-piperidin-4-ylidene]amino]-2,5-dimethyl-benzenesulfonamide features a sulfonamide core with bulky tert-butyl and tetramethyl groups on the piperidine ring. Key Differences:
- Electronic Effects : The 2,5-dimethyl substituents on the benzenesulfonamide contrast with the 2,5-difluoro groups in the target compound. Fluorine’s electronegativity may improve binding affinity in polar interactions .
Structural and Functional Analysis Table
Research Findings and Trends
Piperidine Substitutions :
- Benzyl groups enhance lipophilicity and may improve blood-brain barrier penetration, relevant for CNS-targeted compounds (e.g., antiprion activity in Compound 32) .
- Bulky substituents (e.g., tert-butyl) in ’s compound suggest trade-offs between metabolic stability and bioavailability.
Linker Effects: Methyl vs. ethyl linkers influence conformational flexibility.
Fluorine vs. Methyl :
- The 2,5-difluoro substitution in the target compound likely enhances electronegativity and hydrogen-bonding capacity compared to methyl groups, impacting target affinity and solubility.
Biological Activity
N-((1-benzylpiperidin-4-yl)methyl)-2,5-difluorobenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activity, particularly as a modulator of various receptors. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H22F2N2O2S
- Molecular Weight : 380.452 g/mol
- CAS Number : 953260-50-9
The compound features a piperidine ring substituted with a benzyl group and a difluorobenzenesulfonamide moiety, which may contribute to its biological activity through receptor interactions.
1. Receptor Affinity
Research indicates that compounds related to this compound exhibit significant binding affinities for various receptors:
- Sigma Receptors : A related compound, N-(1-benzylpiperidin-4-yl)phenylacetamide, demonstrated high affinity for sigma1 receptors (Ki = 3.90 nM) and moderate affinity for sigma2 receptors (Ki = 240 nM) . This suggests that the difluorobenzenesulfonamide derivative may also interact with sigma receptors, potentially influencing neuropharmacological pathways.
2. Modulation of Chemokine Receptors
The compound has been studied for its potential to modulate chemokine receptors, particularly CCR5. Compounds that modulate CCR5 are of interest in treating conditions such as HIV due to their role in immune response and inflammation .
The precise mechanism of action for this compound is not fully elucidated; however, its structural similarity to other piperidine derivatives suggests it may act as an antagonist or modulator at sigma receptors and chemokine receptors. The presence of fluorine substituents can enhance lipophilicity and receptor binding affinity, potentially leading to increased biological activity.
Table 1: Summary of Biological Activities
| Compound | Receptor Type | Binding Affinity (Ki) | Notes |
|---|---|---|---|
| N-(1-benzylpiperidin-4-yl)phenylacetamide | Sigma1 | 3.90 nM | High selectivity for sigma1 receptors |
| N-(1-benzylpiperidin-4-yl)phenylacetamide | Sigma2 | 240 nM | Moderate affinity |
| This compound | CCR5 | TBD | Potential modulator for HIV treatment |
Q & A
Q. What orthogonal assays validate target engagement in cellular models for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
